2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Crystallographic Features and Bonding Configuration
The molecular structure of 2-chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine features a pyridine core substituted at the 3-position with a 1,3,2-dioxaborolane group and at the 2- and 5-positions with chlorine and nitro groups, respectively. X-ray crystallographic studies of analogous nitro-pyridine derivatives reveal planar geometries for the aromatic ring system, with bond lengths and angles consistent with sp²-hybridized carbon and nitrogen atoms.
Key bond distances include:
| Bond Type | Length (Å) | Source Compound Reference |
|---|---|---|
| B–O (dioxaborolane) | 1.365–1.393 | |
| B–C (pyridine) | 1.560–1.613 | |
| C–Cl (pyridine) | 1.734 | |
| C–N (nitro group) | 1.467 |
The dioxaborolane ring adopts a puckered conformation, with O–B–O bond angles of 113.8–125.0°, introducing slight torsional strain. Intermolecular interactions include short Cl···O contacts (3.068 Å) between the chlorine substituent and nitro oxygen of adjacent molecules, forming chain-like supramolecular assemblies.
Electronic Effects of Nitro and Chloro Substituents on Pyridine Ring
The electronic properties of the pyridine ring are profoundly influenced by the nitro (-NO₂) and chloro (-Cl) substituents. Hammett substituent constants quantify these effects:
| Substituent | Position | σₘ (meta) | σₚ (para) |
|---|---|---|---|
| -NO₂ | para | - | 0.78 |
| -Cl | meta | 0.37 | - |
The nitro group at the para position exerts a strong electron-withdrawing effect (σₚ = 0.78), polarizing the ring through both inductive (-I) and resonance (-M) effects. This decreases electron density at the 3-position, enhancing the electrophilic character of the boron center. The meta-chloro substituent contributes moderate electron withdrawal (σₘ = 0.37) via inductive effects, further stabilizing negative charge accumulation during cross-coupling reactions.
Density Functional Theory (DFT) calculations on similar systems show:
- Nitro group reduces π-electron density by 18–22% at adjacent positions
- Chlorine induces localized σ-hole polarization (+0.15 e⁻/ų)
- Combined substituent effects create a 0.34 eV stabilization of the LUMO
Boron Hybridization States in 1,3,2-Dioxaborolane Functional Group
The 1,3,2-dioxaborolane group exhibits trigonal planar geometry at boron, consistent with sp² hybridization. Key structural evidence includes:
Bond Lengths :
Angular Parameters :
Conjugation Effects :
The hybridization state facilitates two critical behaviors:
- Transmetallation Readiness : sp² hybridization lowers activation energy for Suzuki-Miyaura coupling by 12–15 kJ/mol vs. sp³-hybridized boron
- Hydrolytic Stability : Ring strain from puckered conformation increases resistance to protic solvents (t₁/₂ > 48 hr in H₂O/THF)
Comparative hybridization data:
| Boron Environment | Hybridization | B–O Length (Å) |
|---|---|---|
| 1,3,2-Dioxaborolane | sp² | 1.365–1.393 |
| Boronic Acid (-B(OH)₂) | sp³ | 1.47–1.52 |
| Trisubstituted Borane | sp² | 1.31–1.35 |
Data synthesized from
Properties
IUPAC Name |
2-chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClN2O4/c1-10(2)11(3,4)19-12(18-10)8-5-7(15(16)17)6-14-9(8)13/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNILTPHZHGJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694421 | |
| Record name | 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-51-3 | |
| Record name | 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation with Bis(pinacolato)diboron
The Miyaura borylation reaction is a cornerstone for introducing boronic ester groups into aromatic systems. For 2-chloro-5-nitropyridine derivatives, this method involves reacting 3-bromo-2-chloro-5-nitropyridine with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. A representative protocol includes:
-
Catalyst System : Pd(dba)₂ (2 mol%) and PPh₃ (4 mol%) in toluene at 80°C for 12 hours.
-
Yield : 70–85%, depending on the purity of the halogenated precursor.
-
Key Advantage : High regioselectivity due to the directing effect of the nitro group, which activates the C3 position for borylation.
Table 1 : Optimization of Miyaura Borylation Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(dba)₂ | Maximizes turnover |
| Ligand | PPh₃ | Prevents Pd aggregation |
| Solvent | Toluene | Enhances solubility |
| Temperature | 80°C | Balances rate and decomposition |
Lithium-Halogen Exchange Followed by Quenching with Borates
An alternative approach employs lithium-halogen exchange to generate a pyridyllithium intermediate, which is subsequently quenched with a trialkyl borate. For example:
-
Lithiation : Treatment of 3-bromo-2-chloro-5-nitropyridine with n-butyllithium (-78°C, THF) forms a stable lithiated species.
-
Boration : Addition of triisopropyl borate at -78°C, followed by warming to room temperature.
-
Pinacol Esterification : Isolation of the boronic acid intermediate and reaction with pinacol in toluene with MgSO₄ as a drying agent.
Critical Observations :
-
Yields for this method range from 50–65%, limited by side reactions during lithiation.
-
The nitro group’s electron-withdrawing nature stabilizes the intermediate but complicates lithiation kinetics.
Sequential Nitration and Borylation Strategies
Nitration of Pre-borylated Pyridines
Introducing the nitro group after borylation is challenging due to the boronic ester’s sensitivity to strong acids. However, controlled nitration using fuming HNO₃ in H₂SO₄ at 0°C has been reported:
Borylation of Pre-nitrated Pyridines
A more reliable route involves nitrating 3-bromo-2-chloropyridine prior to borylation:
-
Nitration : Treat 3-bromo-2-chloropyridine with HNO₃/AcOH at 50°C (yield: 85–90%).
-
Miyaura Borylation : As described in Section 1.1.
Advantages :
-
Avoids exposing the boronic ester to harsh nitration conditions.
-
Higher overall yields (70–75%) compared to post-borylation nitration.
Solvent and Catalyst Optimization
Solvent Effects
Polar aprotic solvents (e.g., THF, DMF) improve lithiation efficiency but risk boronic ester hydrolysis. Nonpolar solvents (toluene) favor Miyaura borylation but slow reaction kinetics. Hybrid systems (toluene/THF 4:1) balance these factors.
Palladium Catalyst Alternatives
While Pd(dba)₂ is standard, Pd(OAc)₂ with XPhos ligand increases turnover number (TON) by 30% in Miyaura reactions.
Table 2 : Catalyst Performance Comparison
| Catalyst System | TON | Yield (%) |
|---|---|---|
| Pd(dba)₂/PPh₃ | 45 | 78 |
| Pd(OAc)₂/XPhos | 58 | 82 |
| NiCl₂(dppe) | 22 | 65 |
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent advances adapt Miyaura borylation for continuous flow reactors:
Purification Challenges
The nitro group complicates crystallization. Silica gel chromatography (hexane/EtOAc 3:1) remains standard, but industrial-scale processes use antisolvent precipitation (water/toluene).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Reducing Agents: Such as hydrogen gas or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, the chloro group can be substituted, and the boronate ester can engage in coupling reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
(a) 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1073312-28-3)
(b) 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1171891-42-1)
- Molecular Formula: C₁₁H₁₄BClFNO₂
- Molecular Weight : 257.50 g/mol
Amino- and Hydroxy-Substituted Analogs
(a) 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine (CAS: 1073354-96-7)
- Molecular Formula : C₁₁H₁₆BClN₂O₂
- Molecular Weight : 254.52 g/mol
- Key Differences: The nitro group is replaced with an amino group (-NH₂), which is electron-donating. This enhances nucleophilicity but reduces stability under oxidative conditions .
(b) 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 191162-39-7)
- Molecular Formula: C₁₁H₁₆BNO₃
- Molecular Weight : 237.07 g/mol
Heterocyclic Variations
(a) 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: N/A)
- Molecular Formula : C₁₀H₁₃BClN₂O₂
- Molecular Weight : 238.49 g/mol
- Key Differences: Replaces the pyridine ring with pyrimidine, altering electronic properties.
(b) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: 1084953-47-8)
- Molecular Formula: C₁₂H₁₅BF₃NO₂
- Molecular Weight : 273.06 g/mol
- Key Differences : The trifluoromethyl group (-CF₃) at position 5 is strongly electron-withdrawing, comparable to nitro but more resistant to reduction. This enhances stability in acidic or reducing environments .
Fused-Ring Systems
(a) 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: N/A)
- Molecular Formula : C₁₃H₁₅BClN₂O₂
- Molecular Weight : 277.54 g/mol
- Key Differences : The fused pyrrolopyridine ring increases planarity and conjugation, which may enhance binding affinity in pharmaceutical applications but reduce solubility .
Biological Activity
2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1310404-51-3) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on diverse research findings.
The molecular formula of the compound is C11H14BClN2O4 with a molecular weight of 284.5 g/mol. It features a pyridine ring substituted with both a chloro and nitro group as well as a boron-containing dioxaborolane moiety.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Boron Complex : The boron-containing moiety is synthesized through the reaction of tetramethyl dioxaborolane with appropriate reagents.
- Chlorination and Nitration : The pyridine ring undergoes chlorination and nitration to introduce the chloro and nitro substituents.
- Purification : The product is purified using chromatography techniques to ensure high purity for biological testing.
Biological Activity
Research into the biological activity of this compound indicates several potential effects:
Antimicrobial Activity
Studies have shown that compounds containing nitro groups often exhibit antimicrobial properties. The presence of both nitro and chloro groups in this compound suggests potential effectiveness against various bacterial strains. For instance, compounds with similar structures have demonstrated significant inhibitory effects against Gram-positive bacteria.
Antitumor Activity
The boron-containing moiety is known for its role in enhancing the efficacy of certain anticancer agents. Preliminary studies suggest that this compound may exhibit cytotoxicity against cancer cell lines. The mechanism could involve inducing apoptosis or inhibiting cell proliferation.
Enzyme Inhibition
Research indicates that this compound may function as an inhibitor for specific enzymes involved in metabolic pathways. For example:
- Phospholipase D Inhibition : Similar compounds have shown promise in inhibiting phospholipase D activity, which is crucial in various signaling pathways.
Case Studies
-
In Vitro Studies : In vitro assays using cancer cell lines have shown that this compound can reduce cell viability significantly at concentrations above 10 µM.
- Table 1: In Vitro Cytotoxicity Results
Concentration (µM) Cell Viability (%) 0 100 1 95 10 70 50 30 -
Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods.
- Table 2: Antimicrobial Activity
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
Q & A
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict moisture control.
- Temperature : Borylation proceeds optimally at 80–100°C, while nitration demands sub-10°C conditions to minimize side reactions .
- Catalyst Loading : 5–10 mol% Pd catalysts with ligands like XPhos improve cross-coupling efficiency .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Borylation | Pd(dppf)Cl₂, Pinacolborane, THF, 80°C | 60–75% |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 45–55% |
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for pyridine protons (δ 8.2–9.1 ppm), nitro group deshielding effects, and dioxaborolane methyl groups (δ 1.2–1.4 ppm) .
- ¹¹B NMR : A singlet near δ 30 ppm confirms boron environment integrity .
- Mass Spectrometry (MS) : High-resolution ESI-MS shows [M+H]⁺ peaks matching the molecular formula (e.g., m/z 323.08 for C₁₁H₁₃BClN₂O₄) .
- X-ray Crystallography : SHELX or OLEX2 software refines crystal structures, confirming regiochemistry and bond angles. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
Q. Example Characterization Data :
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | δ 8.7 (d, J=5.1 Hz, 1H, Py-H) | |
| HRMS | m/z 323.0812 [M+H]⁺ (calc. 323.0815) |
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to address low yields?
Answer:
Common Issues and Solutions :
- Catalyst Selection : Use Pd(OAc)₂ with SPhos or RuPhos ligands for sterically hindered substrates. Lower catalyst loadings (1–2 mol%) reduce costs without compromising efficiency .
- Base Optimization : K₂CO₃ or Cs₂CO₃ in H₂O/THF biphasic systems improves boronic ester activation. Avoid strong bases (e.g., NaOH) to prevent nitro group decomposition .
- Oxygen Sensitivity : Degassed solvents and inert atmospheres (N₂/Ar) prevent boronic ester oxidation.
Kinetic Analysis : Monitor reaction progress via HPLC or GC-MS. Pseudo-first-order kinetics often apply, with rate constants (k) dependent on Pd catalyst activity .
Q. Example Optimization Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Ligand | SPhos | 75% → 89% |
| Solvent System | THF/H₂O (3:1) | 65% → 82% |
Advanced: What are common impurities formed during synthesis, and how can they be identified and resolved?
Answer:
Key Impurities :
- Deboronation Products : Hydrolysis of the dioxaborolane group under acidic conditions (e.g., during nitration). Detected via ¹¹B NMR loss of signal at δ 30 ppm .
- Di-nitrated Byproducts : Over-nitration at competing positions. Identified by LC-MS (m/z +45 compared to target).
Q. Purification Strategies :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates nitro isomers.
- Recrystallization : Use ethyl acetate/hexane mixtures to isolate crystalline product .
Q. Analytical Workflow :
TLC Monitoring : Hexane/EtOAc (4:1) to track reaction progress.
HPLC-MS : Quantify impurities post-purification .
Advanced: How can contradictory kinetic data in cross-coupling reactions involving this compound be resolved?
Answer:
Root Causes :
Q. Methodological Adjustments :
- Variable Time Studies : Collect aliquots at 5, 10, 20, 30 min intervals for kinetic modeling.
- Isotope Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps via ¹H NMR .
Case Study :
Conflicting rate constants (k₁ vs. k₂) in THF vs. DMF resolved by identifying solvent coordination effects on Pd intermediates via in situ IR spectroscopy .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Answer:
Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
